2-ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
2-Ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with ethyl, hydroxyl, furan, and tetrahydroisoquinoline groups. The furan and tetrahydroisoquinoline moieties may enhance lipophilicity and binding interactions, while the hydroxyl group could improve solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-16-21-20-24(22-16)19(25)18(27-20)17(15-8-5-11-26-15)23-10-9-13-6-3-4-7-14(13)12-23/h3-8,11,17,25H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBZUBNNONTGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the furan and dihydroisoquinoline moieties. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound uniquely combines a tetrahydroisoquinoline group with a triazolo-thiazole core, distinguishing it from analogues with piperazinyl (e.g., ) or nicotinate substituents (e.g., ).
- The fluorophenyl-piperazinyl derivative () exhibits enhanced solubility due to the piperazinyl group, whereas the tetrahydroisoquinoline in the target compound may favor CNS penetration via increased lipophilicity.
Pharmacological Activity Comparisons
Key Findings :
- Triazolothiadiazoles () show potent antimicrobial activity, suggesting that the triazole-thiazole core in the target compound may share similar mechanisms (e.g., membrane disruption or enzyme inhibition).
- The piperazinyl derivative () exhibits kinase inhibition (IC₅₀: 0.8 µM), implying that substituent flexibility (e.g., fluorophenyl) enhances target binding. The tetrahydroisoquinoline in the target compound may similarly engage aromatic or hydrophobic pockets in CNS targets .
- Solubility remains a challenge for all analogues, but hydroxyl and piperazinyl groups () marginally improve aqueous compatibility compared to purely lipophilic substituents .
Physicochemical and Metabolic Stability
- Metabolism: Piperazinyl and tetrahydroisoquinoline groups are prone to CYP450-mediated oxidation, whereas furan rings (common across analogues) may introduce hepatotoxicity risks .
Q & A
Basic: What are the key steps in synthesizing the compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the triazole-thiazole fused core. Critical steps include:
- Precursor preparation : Use of thiazole and triazole precursors, often functionalized with furan and tetrahydroisoquinoline groups .
- Cyclization : Requires precise temperature control (70–80°C) and solvent selection (e.g., DMF or chloroform) to optimize ring closure .
- Purification : Techniques like column chromatography or recrystallization from ethanol/water mixtures are essential for isolating high-purity products .
Methodological Insight : Yield optimization depends on solvent polarity, catalyst choice (e.g., triethylamine), and reaction time. For example, polar aprotic solvents enhance cyclization efficiency but may require longer reaction times .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole-thiazole system and substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for detecting trace impurities .
- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>95% typically required for pharmacological studies) .
Advanced Tip : Coupling NMR with X-ray crystallography (as in ) resolves ambiguities in tautomeric forms or stereochemistry.
Advanced: How can conflicting data on optimal solvent systems for cyclization reactions be resolved?
Discrepancies arise from solvent polarity effects on reaction kinetics. For example:
- DMF (high polarity) may accelerate cyclization but risk side reactions, while chloroform (low polarity) offers better selectivity .
Resolution Strategy : - Conduct a solvent screen (e.g., DMF, DMSO, THF) under controlled temperature/pH.
- Use kinetic modeling to correlate solvent properties (dielectric constant, H-bonding capacity) with reaction rates .
Advanced: What strategies improve regioselectivity in forming the triazole-thiazole fused ring system?
Regioselectivity challenges stem from competing cyclization pathways. Solutions include:
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts can favor one pathway .
- Computational Modeling : DFT calculations predict transition-state energies to identify optimal substituent positions .
- Protecting Groups : Temporarily block reactive sites on the tetrahydroisoquinoline moiety to prevent undesired side reactions .
Basic: What are the primary challenges in scaling up synthesis from milligram to gram quantities?
- Reaction Homogeneity : Stirring efficiency becomes critical in larger batches; consider switching from round-bottom flasks to reactor vessels .
- Purification Bottlenecks : Replace column chromatography with fractional crystallization or continuous-flow HPLC .
- Exothermic Reactions : Implement temperature control systems to avoid thermal degradation during cyclization .
Advanced: How to analyze contradictory bioactivity results between in vitro and in vivo studies?
Contradictions may arise from poor bioavailability or metabolite interference. Methodological steps:
- Pharmacokinetic Profiling : Measure plasma stability and metabolic half-life using LC-MS/MS .
- Prodrug Design : Modify the hydroxyl group (e.g., esterification) to enhance membrane permeability .
- Target Engagement Assays : Use fluorescence polarization or SPR to confirm binding affinity shifts in physiological matrices .
Basic: What computational methods aid in predicting the compound’s binding affinity to neurological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with dopamine receptors (tetrahydroisoquinoline moiety is critical) .
- QSAR Models : Train models on analogs with known IC values to predict activity .
- MD Simulations : Assess binding stability over time (≥100 ns simulations recommended) .
Advanced: How to address discrepancies in reported melting points across synthesis protocols?
Variations often stem from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .
- Purity Differences : Use DSC-TGA to correlate melting behavior with impurity profiles .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon or nitrogen to avoid oxidation of the thiazole ring .
- Lyophilization : For long-term storage, lyophilize and seal under vacuum .
Advanced: How to design SAR studies focusing on the tetrahydroisoquinoline moiety’s contribution to activity?
- Isosteric Replacement : Substitute tetrahydroisoquinoline with piperazine or morpholine to assess steric/electronic effects .
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., –F, –NO) at the 1-position of tetrahydroisoquinoline to modulate receptor binding .
- Chirality Analysis : Synthesize enantiomers and test activity to determine if effects are stereospecific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
